molecular formula C19H16F3N3O3S B2354183 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide CAS No. 2034391-88-1

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide

Cat. No.: B2354183
CAS No.: 2034391-88-1
M. Wt: 423.41
InChI Key: GTDFOHXGRJCFAQ-UHFFFAOYSA-N
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Description

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide is a complex organic compound that features both imidazole and benzamide functional groups. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide typically involves multiple steps, starting with the preparation of the imidazole ring and subsequent functionalization. One common method involves the condensation of diamines with trifluoroacetonitrile to form imidazole intermediates, followed by further functionalization to introduce the methylsulfonyl and benzamide groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfone derivatives, dihydroimidazole derivatives, and substituted imidazole compounds.

Scientific Research Applications

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing its binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-trifluoromethyl benzimidazoles
  • Benzoxazoles
  • Benzothiazoles

Uniqueness

Compared to similar compounds, 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide is unique due to the presence of both the methylsulfonyl and trifluoromethyl groups, which confer enhanced chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(2-methylsulfonylimidazol-1-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S/c1-29(27,28)18-23-9-10-25(18)15-7-4-6-13(11-15)17(26)24-12-14-5-2-3-8-16(14)19(20,21)22/h2-11H,12H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDFOHXGRJCFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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